molecular formula C12H14O3 B7464038 (3-Methyloxetan-3-yl)methyl benzoate

(3-Methyloxetan-3-yl)methyl benzoate

Cat. No.: B7464038
M. Wt: 206.24 g/mol
InChI Key: HFYSAAPREXHSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyloxetan-3-yl)methyl benzoate is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.238 g/mol It is a benzoate ester derivative, characterized by the presence of a benzoate group attached to a (3-methyloxetan-3-yl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxetan-3-yl)methyl benzoate typically involves the esterification of benzoic acid with (3-methyloxetan-3-yl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

(3-Methyloxetan-3-yl)methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and (3-methyloxetan-3-yl)methanol, which can further participate in various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate group but without the oxetane ring.

    Ethyl benzoate: Another ester with an ethyl group instead of the (3-methyloxetan-3-yl)methyl moiety.

    (3-Methyloxetan-3-yl)methyl acetate: Similar structure but with an acetate group instead of a benzoate group.

Uniqueness

(3-Methyloxetan-3-yl)methyl benzoate is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can undergo ring-opening reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3-methyloxetan-3-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(7-14-8-12)9-15-11(13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYSAAPREXHSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.